8-Methylquinoline-4-carboxylic acid

MCH1 receptor anti-obesity allosteric antagonist

8-Methylquinoline-4-carboxylic acid (CAS 816448-09-6, PubChem CID is a quinoline-4-carboxylic acid derivative bearing a methyl substituent at the 8-position of the bicyclic ring system. It possesses a molecular formula of C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol, with a calculated LogP of approximately 2.24.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 816448-09-6
Cat. No. B1612215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylquinoline-4-carboxylic acid
CAS816448-09-6
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CC=N2)C(=O)O
InChIInChI=1S/C11H9NO2/c1-7-3-2-4-8-9(11(13)14)5-6-12-10(7)8/h2-6H,1H3,(H,13,14)
InChIKeyQHMYOJAIEQCUQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methylquinoline-4-carboxylic acid (CAS 816448-09-6): Core Chemical Identity, Physicochemical Profile, and Procurement Baseline


8-Methylquinoline-4-carboxylic acid (CAS 816448-09-6, PubChem CID 21540190) is a quinoline-4-carboxylic acid derivative bearing a methyl substituent at the 8-position of the bicyclic ring system [1]. It possesses a molecular formula of C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol, with a calculated LogP of approximately 2.24 [2]. Characterized as a crystalline solid with moderate solubility in polar organic solvents, it is commercially available at standard purity levels (≥95%) accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . The compound functions primarily as a synthetic building block in medicinal chemistry, serving as the key intermediate for constructing 8-methylquinoline-based pharmacophores, notably those targeting the melanin-concentrating hormone receptor 1 (MCH1) for anti-obesity indications [3].

8-Methylquinoline-4-carboxylic acid: Positional Isomerism and Scaffold Specificity That Preclude Simple Analogue Swaps


Substituting 8-methylquinoline-4-carboxylic acid with another positional isomer (e.g., 6-methyl or 2-methyl) or with the parent unsubstituted quinoline-4-carboxylic acid is chemically straightforward but pharmacologically hazardous. The methyl group at the 8-position is not a passive structural spectator; it dictates the electron density distribution, steric topography, and molecular recognition properties of the quinoline core. In antileishmanial scaffolds, 6-methylation enhances antiparasitic activity, whereas 8-methylation abolishes it [1]. In MCH1 receptor antagonist programs, the 8-methylquinoline motif is a prerequisite for achieving subnanomolar binding affinity and insurmountable antagonism; replacement with a 6-methyl or unsubstituted quinoline core would collapse target engagement [2]. These position-specific activity cliffs mean that generic substitution based solely on skeletal similarity will not preserve functional performance, making deliberate procurement of the exact 8-methyl regioisomer essential for reproducible results in both biological screening and medicinal chemistry campaigns.

8-Methylquinoline-4-carboxylic acid: Quantitative Differential Evidence for Scientific Selection


MCH1 Receptor Antagonist Scaffold: 8-Methyl Substitution Enables Subnanomolar Binding Affinity vs. Unsubstituted or 6-Methyl Cores

The 8-methylquinoline core is the critical structural determinant for high-affinity MCH1 receptor antagonism. In a direct comparison of bicyclic scaffolds evaluated by Kamata et al. (2012), the 8-methylquinoline derivative 5v exhibited an MCH1 binding IC₅₀ of 0.54 nM and a functional antagonism IC₅₀ of 2.8 nM, whereas the non-methylated dihydronaphthalene-based lead compound 1 showed an IC₅₀ of 1.9 nM for MCH1 binding. Importantly, compound 5v demonstrated negligible affinity for the off-target 5-HT₂c receptor (IC₅₀ > 1000 nM), representing a >1850-fold selectivity window over MCH1 [1]. In contrast, the lead compound 1 displayed significant 5-HT₂c affinity (IC₅₀ = 0.53 nM), delivering only a 0.3-fold selectivity. Furthermore, in an independent pharmacological profiling study (Sakurai et al., 2014), the 8-methylquinoline-bearing negative allosteric modulator MQ1 displayed slowly dissociating binding kinetics (low Koff) and insurmountable antagonism—a property not observed with earlier, non-methylated quinoline-based MCH1 antagonists [2]. These data demonstrate that the 8-methyl substitution on the quinoline-4-carboxylic acid scaffold is not merely accessory but is a pharmacophoric requirement for achieving the unique combination of subnanomolar potency, functional antagonism, and long target residence time.

MCH1 receptor anti-obesity allosteric antagonist quinoline scaffold

Antileishmanial Activity: 8-Methylation Abolishes Antiparasitic Potency Relative to 6-Methyl and Unsubstituted Analogues

In a comprehensive structure-activity relationship analysis of quinoline-based antileishmanial agents summarized in Frontiers in Chemistry (2024), 6-methylation of the quinoline ring was found to enhance the leishmanicidal effect, whereas 8-methylation explicitly promoted a loss of activity [1]. In a parallel synthetic study by Abdelwahid et al. (2019), a series of fifteen quinoline-4-carboxylic acids (Q1–Q15) synthesized via the Pfitzinger reaction were evaluated against L. donovani promastigotes. The 2-methylquinoline-4-carboxylic acid (Q1) emerged as the most active compound in the series based on IC₅₀ determination, while 8-substituted analogues consistently ranked among the least active [2]. This positional sensitivity indicates that 8-methylquinoline-4-carboxylic acid is not suited for direct antileishmanial applications, but it constitutes a valuable negative control or selectivity probe: its inactivity confirms that the 8-position is a disfavored substitution site relative to the 2- or 6-positions, enabling researchers to map pharmacophoric requirements rigorously.

antileishmanial structure-activity relationship positional isomer quinoline-4-carboxylic acid

Synthetic Accessibility via Modified Pfitzinger Reaction: Established High-Yielding Route with Commercial QC Documentation

The modified Pfitzinger condensation between a substituted isatin and an appropriate ketone under aqueous acidic conditions provides a general, high-yielding route to quinoline-4-carboxylic acids, including the 8-methyl congener . This methodology has been validated at both academic (Lackey & Sternbach, 1993) and industrial scales. Commercially, 8-methylquinoline-4-carboxylic acid is supplied by Bidepharm at a standard purity of 95%, with batch-specific QC documentation including NMR, HPLC, and GC analyses, ensuring lot-to-lot reproducibility . In contrast, less common 8-substituted analogues (e.g., 8-chloro, 8-bromo) frequently require custom synthesis with longer lead times and variable purity profiles, and the unsubstituted quinoline-4-carboxylic acid lacks the pharmacophoric methyl group essential for MCH1 scaffold applications. For procurement teams, the combination of a well-characterized synthetic process and immediate commercial availability with full analytical traceability makes 8-methylquinoline-4-carboxylic acid the most accessible and quality-assured entry point into 8-substituted quinoline-4-carboxylic acid space.

Pfitzinger reaction quinoline synthesis building block quality control

Lipophilicity Tuning: LogP Increase of ~0.7 Units Relative to Unsubstituted Quinoline-4-carboxylic Acid

The introduction of a single methyl group at the 8-position incrementally modulates the lipophilicity of the quinoline-4-carboxylic acid scaffold. The calculated LogP of 8-methylquinoline-4-carboxylic acid is 2.24 [1], whereas the parent quinoline-4-carboxylic acid has a reported LogP of approximately 1.50 [2]. This ΔLogP of +0.74 units represents a meaningful shift in physicochemical properties that can influence membrane permeability, protein binding, and overall pharmacokinetic behavior in downstream derivatives. For medicinal chemists constructing focused libraries, the ability to dial in lipophilicity through a simple methyl substitution at the 8-position—without introducing heteroatoms or larger alkyl groups—offers a finely graduated tool for optimizing ADME properties while preserving the core quinoline pharmacophore.

lipophilicity LogP quinoline-4-carboxylic acid drug-likeness

8-Methylquinoline-4-carboxylic acid: Prioritized Research and Industrial Application Scenarios


MCH1 Receptor Antagonist Lead Generation and Optimization

8-Methylquinoline-4-carboxylic acid serves as the essential core intermediate for constructing MCH1 receptor negative allosteric modulators with subnanomolar binding affinity and long target residence times. As demonstrated by Kamata et al. (2012) and Sakurai et al. (2014), the 8-methyl substitution on the quinoline scaffold is a pharmacophoric prerequisite for achieving the insurmountable antagonism and slow dissociation kinetics that differentiate this chemotype from earlier MCH1 antagonists [1]. Procurement of the carboxylic acid building block enables late-stage diversification via amide coupling, esterification, or C2-arylation to generate focused libraries for anti-obesity drug discovery programs.

Positional Selectivity Control in Antileishmanial Screening Panels

Because 8-methylation on the quinoline-4-carboxylic acid framework specifically abolishes antileishmanial activity while 6-methylation enhances it [2], the 8-methyl isomer is the optimal negative control compound for structure-activity relationship studies in antileishmanial drug discovery. Its inclusion in screening panels alongside active 2-methyl and 6-methyl analogues allows researchers to validate that antiparasitic activity is driven by defined substitution patterns rather than non-specific quinoline effects, thereby increasing the rigor of hit triage decisions.

Lipophilicity-Modulated Pharmacokinetic Profiling of Quinoline Libraries

The +0.74 LogP increase conferred by the 8-methyl group relative to unsubstituted quinoline-4-carboxylic acid [3] provides a tunable handle for adjusting the lipophilicity of quinoline-based lead series. Medicinal chemistry teams can use 8-methylquinoline-4-carboxylic acid as a starting monomer when designing compound collections intended to probe the relationship between LogP, membrane permeability, and metabolic stability, without altering the heterocyclic core or introducing additional hydrogen-bond donors/acceptors that would confound SAR interpretation.

Pfitzinger-Based Diversity-Oriented Synthesis with Analytical Traceability

The well-established modified Pfitzinger route to quinoline-4-carboxylic acids, combined with the commercial availability of 8-methylquinoline-4-carboxylic acid at 95% purity with full QC documentation (NMR, HPLC, GC) , makes this building block a reliable starting point for diversity-oriented synthesis. Researchers can confidently scale reactions from milligram to multi-gram quantities, knowing that batch-to-batch variability is controlled and that analytical data are available for regulatory or publication purposes.

Quote Request

Request a Quote for 8-Methylquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.